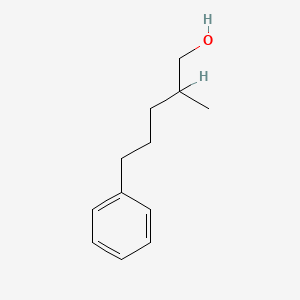

2-Methyl-5-phenylpentanol

Description

Contextualization within Alkylaryl Alcohols and Chiral Secondary Alcohols

2-Methyl-5-phenylpentanol is classified as an alkylaryl alcohol, a class of compounds characterized by an alkyl chain bearing a hydroxyl group and an aryl substituent. researchgate.net The synthesis of alkylaryl ethers, often derived from these alcohols, is a significant area of research in organic chemistry. acs.orgresearchgate.net The presence of both a hydrophobic phenyl group and a hydrophilic alcohol functional group imparts amphiphilic character to the molecule.

Crucially, the substitution pattern of this compound renders the C2 carbon a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-2-methyl-5-phenylpentanol. ncats.io The synthesis and separation of enantiomerically pure chiral secondary alcohols are of paramount importance in various fields, including pharmaceuticals and materials science, as different enantiomers can exhibit distinct biological activities and physical properties. mdpi.compharmtech.com The development of stereoselective synthetic methods is a major focus in modern organic chemistry. uwindsor.ca

Significance as a Research Target in Complex Chemical Synthesis

The significance of this compound as a research target stems from two primary areas: its identity as the fragrance compound "Rosaphen" and its role as a model substrate in the development of novel synthetic methodologies. The demand for enantiomerically pure fragrances has driven research into asymmetric syntheses, as the olfactory properties of chiral molecules can differ between enantiomers. nih.gov

Modern synthetic methods, such as hydrogen borrowing catalysis, have been applied to the synthesis of this compound. acs.orgacs.org This atom-economical process allows for the formation of carbon-carbon bonds from simple alcohols, and the successful synthesis of this fragrance molecule demonstrates the utility of this advanced technique. While not extensively documented as a key intermediate in the total synthesis of complex natural products, its synthesis serves as a benchmark for the efficiency and applicability of new catalytic systems. Chiral secondary alcohols, in general, are valuable building blocks in the synthesis of natural products and medicinally relevant compounds, often being incorporated through methods like the Mitsunobu reaction. nih.govrsc.org

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is primarily focused on its efficient and stereoselective synthesis. Key research findings include:

Asymmetric Catalytic Hydrogenation: The enantiomers of Rosaphen® have been synthesized via asymmetric hydrogenation of a precursor, 2-methyl-5-phenylpentanoic acid, using a ruthenium catalyst with a chiral phosphine (B1218219) ligand, achieving high enantiomeric excess.

Lipase-Mediated Resolution: Enzymatic methods, specifically using lipases, have been employed for the kinetic resolution of racemic this compound, providing access to the individual enantiomers.

Hydrogen Borrowing Catalysis: The synthesis of (±)-3-methyl-5-phenylpentanol (a constitutional isomer) has been achieved through an iridium-catalyzed hydrogen borrowing reaction, showcasing a modern approach to forming the carbon skeleton of such molecules. researchgate.netox.ac.uk

Despite these advances, there remain gaps in the research. While the synthesis of the racemic compound and its individual enantiomers has been addressed, there is a continuous drive for more sustainable and efficient synthetic routes. A significant gap exists in the exploration of this compound as a chiral building block for the synthesis of more complex, biologically active molecules beyond the fragrance industry. The potential application of its distinct enantiomers in medicinal chemistry or materials science remains largely unexplored. Furthermore, while general methods for the synthesis of chiral secondary alcohols are continually being developed, specific challenges related to the substrate scope and scalability for industrial production of fragrances like Rosaphen® persist. The development of catalytic systems that are both highly enantioselective and economically viable for large-scale synthesis represents an ongoing challenge in fragrance chemistry. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-11(10-13)6-5-9-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTBYQJIHFSKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885306 | |

| Record name | 2-Methyl-5-phenylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepentanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25634-93-9 | |

| Record name | 2-Methyl-5-phenylpentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25634-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 5-phenylpentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025634939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepentanol, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-5-phenylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-phenylpentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-phenylpentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL 5-PHENYLPENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BH2T7C3MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 5 Phenylpentanol

Classical and Established Synthetic Routes

Grignard Reaction Approaches for Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. mnstate.edu It involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. For the synthesis of 2-methyl-5-phenylpentanol, this typically involves the reaction of a Grignard reagent with a suitable ketone or aldehyde precursor.

A common strategy involves the reaction of a Grignard reagent with a ketone. For instance, the synthesis can be initiated with a ketone precursor, which then reacts with a Grignard reagent like ethylmagnesium bromide. This nucleophilic addition leads to the formation of the tertiary alcohol after an acidic workup.

Optimization of Reagent Stoichiometry and Reaction Conditions

The efficiency and purity of the product from a Grignard reaction are highly dependent on the reaction conditions. Key parameters that require careful optimization include:

Reagent Stoichiometry: An optimal molar ratio between the ketone and the Grignard reagent is crucial. While a 1:1 ratio is theoretically sufficient, an excess of the Grignard reagent can sometimes lead to undesirable side reactions like over-alkylation.

Temperature: Conducting the reaction at low temperatures, typically between 0–5 °C, is often preferred to minimize side reactions such as enolization.

Reaction Time: The reaction is typically allowed to proceed for a set duration, for example, by heating at reflux for a period to ensure completion. prepchem.com

A representative procedure involves the slow addition of the Grignard reagent to the carbonyl compound in an appropriate solvent, followed by a period of heating to drive the reaction to completion. The reaction mixture is then quenched, typically with an acidic solution, to yield the desired alcohol. prepchem.comresearchgate.net

Solvent Effects and Reaction Selectivity

The choice of solvent is critical in a Grignard reaction as it can significantly influence the solubility of the reagents and the stability of the Grignard reagent itself. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used. THF is often favored as it can enhance the solubility of the Grignard reagent, potentially leading to improved reaction kinetics. The solvent must be scrupulously dry, as any trace of water will react with the highly basic Grignard reagent, reducing the yield of the desired product. mnstate.eduresearchgate.net

Reduction of Ketone and Aldehyde Precursors

Another major route for the synthesis of this compound is the reduction of a corresponding ketone or aldehyde precursor. ontosight.aiontosight.ai This method is widely applicable in organic synthesis for the preparation of alcohols.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is an efficient and clean method for the reduction of carbonyl compounds. It involves the use of hydrogen gas in the presence of a metal catalyst. This method is often preferred in industrial settings due to its high efficiency and the fact that the only byproduct is typically water.

A variety of catalysts can be employed for this transformation, with the choice often depending on the specific substrate and desired selectivity. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. google.com The reaction is typically carried out under a pressurized atmosphere of hydrogen. google.com

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages for the hydrogenation of ketones and aldehydes. These catalysts are often organometallic complexes that can be tailored for specific reactions, sometimes leading to high selectivity.

Ruthenium and rhodium complexes are well-known for their catalytic activity in the hydrogenation of ketones. rsc.orgresearchgate.net For example, cationic rhodium complexes have been shown to be effective for the hydrogenation of various ketones, with the reaction rate being influenced by the structure of both the ketone and the phosphine (B1218219) ligands on the metal center. rsc.org Ruthenium complexes, such as those containing triphenylphosphine (B44618) ligands, have also been successfully used to catalyze the reduction of ketones to their corresponding alcohols. researchgate.net The catalytic activity of these complexes can be influenced by factors such as steric and electronic effects of the substrate. researchgate.net

Recent advancements have also explored the use of well-defined PNNP–rhenium complexes for the efficient hydrogenation of a wide range of ketones and aldehydes. rsc.org These catalysts have demonstrated high turnover numbers and frequencies under optimized conditions. rsc.org

Heterogeneous Catalysis (e.g., Palladium on Carbon, Raney Nickel)

Heterogeneous catalysis offers a robust and industrially scalable method for the synthesis of alcohols through the hydrogenation of carbonyl compounds or other unsaturated precursors. dtu.dk In this approach, the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture, which facilitates easy separation and recycling. dtu.dk For the synthesis of phenyl-substituted alcohols like this compound, palladium on carbon (Pd/C) and Raney Nickel are prominent examples of effective heterogeneous catalysts.

Palladium on Carbon (Pd/C): This catalyst is widely used for various hydrogenation reactions, including the reduction of alkenes, alkynes, and carbonyl groups. masterorganicchemistry.com It consists of palladium metal finely dispersed on a high-surface-area activated carbon support. masterorganicchemistry.comgoogle.com In syntheses related to this compound, Pd/C is effective in the hydrogenation of precursors such as unsaturated aldehydes or dihydropyran derivatives. quickcompany.ingoogle.com For instance, one efficient, two-step process for a related compound, 3-methyl-5-phenylpentanol, involves the hydrogenation and hydrogenolysis of a dihydropyran intermediate using a simple Pd/C catalyst without any external additives. quickcompany.in The carbon support itself can possess acidic properties that aid in certain transformations, such as dehydration followed by hydrogenation, effectively making it a dual-function catalyst. nih.gov

Raney Nickel: Also known as spongy nickel, Raney Nickel is a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy. wikipedia.org It is a versatile and cost-effective catalyst used extensively for the hydrogenation of various functional groups, including aldehydes and ketones, to produce the corresponding alcohols. wikipedia.orgrsc.orgresearchgate.net The synthesis of alcohols using Raney Nickel can often be performed under mild conditions, such as at room temperature and in aqueous media, aligning with the principles of green chemistry. researchgate.netrsc.org Its high catalytic activity is attributed to the large surface area and the hydrogen absorbed within its porous structure during activation. wikipedia.org While specific literature detailing its direct application to a this compound precursor is sparse, its established efficacy in reducing ketones makes it a suitable catalyst for converting a precursor like 2-methyl-5-phenylpentan-1-one to the target alcohol. rsc.orgorgsyn.org

| Catalyst | Support | Typical Precursors | Key Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Activated Carbon | Alkenes, Alkynes, Carbonyls, Dihydropyrans | High activity, dual-function potential (acid/reduction), good for hydrogenolysis. quickcompany.innih.gov |

| Raney Nickel | None (Alloy-derived) | Aldehydes, Ketones, Nitriles, Aromatic rings | Cost-effective, high activity under mild conditions, can be used in aqueous media. wikipedia.orgrsc.org |

Stoichiometric Reducing Agent Applications

Stoichiometric reducing agents are fundamental in laboratory-scale synthesis for the reduction of carbonyls and carboxylic acid derivatives to alcohols. Unlike catalytic methods, these reagents are consumed in the reaction in a 1:1 or greater molar ratio.

A method for preparing the related compound 5-phenyl-2-methylpentanol involves the reduction of 5-phenyl-2-methylpentanoic acid using a combination of sodium borohydride (B1222165) (NaBH₄) and iodine. quickcompany.in Sodium borohydride is a mild reducing agent, but when used with iodine, it forms a more reactive borane-THF complex in situ, which is capable of reducing carboxylic acids.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters and carboxylic acids to primary alcohols. libretexts.org For the synthesis of this compound, a precursor such as methyl 2-methyl-5-phenylpentanoate could be effectively reduced using LiAlH₄. libretexts.org

Another relevant transformation is the reduction of an acid halide. In a synthesis of (±)-3-methyl-5-phenylpentanol, the precursor ketone was converted to a β-branched product, which was subsequently cleaved via a retro-Friedel–Crafts reaction to an acid. acs.org This acid was then converted to an acid bromide and reduced in a one-pot process using Diisobutylaluminium hydride (DIBAL-H) to yield the final alcohol. acs.org

| Reducing Agent | Precursor Functional Group | Example Application |

|---|---|---|

| Sodium Borohydride (NaBH₄) / Iodine | Carboxylic Acid | Reduction of 5-phenyl-2-methylpentanoic acid. quickcompany.in |

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | General reduction of esters to primary alcohols. libretexts.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Acid Halide, Ester | Reduction of an acid bromide to form (±)-3-methyl-5-phenylpentanol. acs.org |

Ester Hydrolysis and Related Transformations

The conversion of an ester to an alcohol is most directly achieved not by hydrolysis, but by reduction. Ester hydrolysis, whether acid- or base-catalyzed, yields a carboxylic acid (or its carboxylate salt) and an alcohol corresponding to the ester's alkoxy group. savemyexams.commasterorganicchemistry.com This carboxylic acid product would then require a subsequent reduction step to be converted into the desired primary alcohol.

Therefore, in the context of synthesizing this compound, a more direct "related transformation" is the reduction of an ester . This is a standard and highly effective transformation in organic synthesis. For example, the ester methyl 2-methyl-5-phenylpentanoate can be reduced to this compound. This reduction is typically accomplished with a strong hydride-donating agent.

Lithium aluminum hydride (LiAlH₄) is the classic reagent for this purpose. It readily reduces esters to primary alcohols, with the reaction proceeding via a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. libretexts.org The process results in two alcohol products: the primary alcohol from the acyl portion of theester and a second alcohol from the alkoxy portion. libretexts.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. libretexts.org

Asymmetric and Stereoselective Synthesis of this compound

The creation of specific enantiomers of chiral molecules is critical in the fragrance and pharmaceutical industries. This compound, known commercially as Rosaphen®, is a chiral alcohol, and its synthesis can be controlled to produce either the (R) or (S) enantiomer through asymmetric catalysis. nih.gov A key strategy for achieving this is the enantioselective catalytic hydrogenation of a suitable prochiral precursor. nih.gov

Enantioselective Catalytic Hydrogenation

Enantioselective catalytic hydrogenation involves the addition of hydrogen across a double bond in a substrate using a chiral catalyst, which directs the reaction to favor the formation of one enantiomer over the other. ajchem-b.com For the synthesis of enantiomerically enriched this compound, a highly effective approach is the asymmetric hydrogenation of the corresponding unsaturated carboxylic acid, 2-methyl-5-phenylpent-2-enoic acid. nih.gov The resulting chiral carboxylic acid, 2-methyl-5-phenylpentanoic acid, is then reduced to the target alcohol, preserving the stereocenter. nih.gov

Chiral Ligand Design and Application (e.g., Ferrocenyl Phosphines)

The success of enantioselective hydrogenation hinges on the design of the chiral ligand coordinated to the metal center (commonly Ruthenium, Rhodium, or Iridium). ajchem-b.comacs.org These ligands create a chiral environment around the metal, forcing the substrate to bind in a specific orientation, which leads to the selective formation of one enantiomer. acs.org

Ferrocenyl phosphines are a prominent and highly effective class of chiral ligands used in asymmetric catalysis. acs.orgacs.org Their unique and rigid ferrocene (B1249389) backbone allows for the creation of a well-defined chiral space. acs.org Noncovalent interactions between the ligand and substrate can also play a critical role in achieving high reactivity and selectivity. nih.gov For the asymmetric synthesis of the key chiral intermediate to Rosaphen®, a ferrocenyl phosphine ligand from the Mandyphos family, specifically Mandyphos-4, has been successfully applied. nih.gov

| Ligand Class | Metal Center | Key Features |

|---|---|---|

| Ferrocenyl Phosphines (e.g., Mandyphos, Zhaophos) | Ru, Rh, Ir | Rigid backbone, tunable electronic and steric properties, often air-stable. nih.govacs.orgnih.gov |

| Cinchona Alkaloid-derived NNP ligands | Ru, Ir | Tridentate ligands derived from natural products, effective for ketone hydrogenation. nih.govrsc.org |

| Diamine Ligands (e.g., N-sulfonylated 1,2-diamines) | Ru | Used in asymmetric transfer hydrogenation of ketones. ajchem-b.comacs.org |

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts are particularly favored for the asymmetric hydrogenation of a wide range of substrates, including ketones and alkenes, due to their high activity and selectivity. ajchem-b.comrsc.org In a reported stereoselective synthesis of (R)- and (S)-Rosaphen®, the key step is the asymmetric hydrogenation of 2-methyl-5-phenylpent-2-enoic acid. nih.gov

This reaction was performed using an in situ prepared Ruthenium catalyst containing the chiral ferrocenyl phosphine ligand Mandyphos-4. The hydrogenation proceeded with excellent enantioselectivity, achieving an enantiomeric excess (ee) of up to 99% for the resulting 2-methyl-5-phenylpentanoic acid. nih.gov This chiral acid was subsequently reduced to the final product, (R)- or (S)-2-Methyl-5-phenylpentanol. nih.gov The proposed catalytic cycle for such hydrogenations typically involves the formation of a ruthenium dihydride complex, which then transfers hydrogen to the substrate through a coordinated transition state. nih.govrsc.org

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-methyl-5-phenylpent-2-enoic acid | In situ prepared Ruthenium catalyst with Mandyphos-4 ligand | 2-methyl-5-phenylpentanoic acid | Up to 99% |

Chiral Auxiliaries and Substrate-Controlled Diastereoselection

The strategic use of chiral auxiliaries represents a powerful approach for inducing stereoselectivity in the synthesis of chiral molecules. This methodology involves the temporary incorporation of a chiral fragment to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

A prominent example involves the use of pseudoephedrine as a chiral auxiliary. Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. The resulting pseudoephedrine amides can undergo highly diastereoselective alkylations. caltech.edu The enolates of these amides, when treated with appropriate alkyl halides, afford α-substituted products with high diastereoselectivity. Subsequent removal of the pseudoephedrine auxiliary can furnish enantiomerically enriched carboxylic acids, alcohols, or aldehydes. caltech.edu This strategy provides a reliable method for establishing the stereocenter in precursors to molecules like this compound.

Substrate-controlled diastereoselection, where the inherent stereochemistry of the substrate dictates the stereochemical outcome of a reaction, is another crucial strategy. In the context of synthesizing β-branched alcohols, the stereocenters present in the starting materials can influence the formation of new stereocenters during the reaction. This is particularly relevant in reactions such as aldol (B89426) additions or reductions of ketones, where the approach of the reagent is sterically hindered by existing chiral centers, leading to a preferential formation of one diastereomer.

Hydrogen Borrowing Catalysis for β-Branched Alcohol Synthesis

Hydrogen borrowing catalysis has emerged as an elegant and atom-economical strategy for the formation of carbon-carbon bonds. rsc.orgcsic.esacs.org This process involves the temporary "borrowing" of hydrogen from an alcohol by a transition metal catalyst to generate a reactive carbonyl intermediate in situ. csic.esacs.org This intermediate then participates in a bond-forming reaction, after which the catalyst returns the borrowed hydrogen to complete the catalytic cycle, with water being the only byproduct. csic.esresearchgate.net This approach is particularly effective for the synthesis of β-branched alcohols. acs.orgnih.govox.ac.uk

Iridium complexes have proven to be highly effective catalysts for hydrogen borrowing reactions. acs.orgnih.govox.ac.uk The catalytic cycle typically begins with the iridium-catalyzed dehydrogenation of a primary or secondary alcohol to form an aldehyde or ketone. nih.govnih.gov This is followed by an alkylation reaction, often an aldol condensation, with a ketone to form an α,β-unsaturated ketone. Finally, the iridium hydride species, formed during the initial dehydrogenation, reduces the enone to afford the β-branched alcohol. rsc.org

A notable application of this methodology is the synthesis of (±)-3-methyl-5-phenylpentanol. acs.orgnih.govox.ac.uk In this synthesis, an iridium catalyst facilitates the coupling of a ketone with 4-phenyl-2-butanol. acs.org The reaction proceeds through a dehydrogenation-alkylation-hydrogenation sequence to yield the desired β-branched alcohol. acs.org The use of specific iridium catalysts, such as [Cp*IrCl₂]₂, has been shown to be efficient for this transformation, often requiring low catalyst loadings. researchgate.netacs.orgnih.govox.ac.uk

Table 1: Iridium-Catalyzed Synthesis of a Precursor to (±)-3-Methyl-5-phenylpentanol

| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |

| 1 | [CpIrCl₂]₂ | NaOtBu | 85 | 92 |

| 2 | [CpIrCl₂]₂ | NaOtBu | 65 | 68 |

| 3 | [Cp*RhCl₂]₂ | Cs₂CO₃ | Varies | 77 (for a similar methylation) |

Data compiled from a study on hydrogen borrowing alkylation. acs.org

An important aspect of hydrogen borrowing catalysis is the potential for substrate-induced diastereoselectivity. When chiral substrates are employed, the inherent stereochemistry can influence the stereochemical outcome of the alkylation step. acs.orgnih.govox.ac.ukacs.org This has been observed in the iridium-catalyzed alkylation of ketones with secondary alcohols, representing a diastereoselective enolate hydrogen borrowing alkylation. acs.orgnih.govox.ac.uk The steric and electronic properties of the substrates play a crucial role in directing the formation of one diastereomer over the other. illinois.edu The development of catalysts that can enhance this inherent diastereoselectivity is an active area of research. illinois.edu

While iridium and ruthenium catalysts are highly effective for hydrogen borrowing catalysis, the development of catalysts based on more earth-abundant and less expensive first-row transition metals is a significant goal for sustainable chemistry. rsc.orgresearchgate.net Researchers have been exploring complexes of cobalt, iron, and manganese for these transformations. rsc.orgresearchgate.netresearchgate.net

Iron-catalyzed hydrogen borrowing strategies have been successfully applied to the synthesis of β-branched carbonyl compounds using secondary benzylic and aliphatic alcohols as alkylating agents. researchgate.net Similarly, cobalt and manganese complexes have shown promise in the α-alkylation of ketones with alcohols. researchgate.net These alternative catalysts offer a more economical and environmentally friendly approach to the synthesis of complex organic molecules. rsc.org

Substrate-Induced Diastereoselectivity in Hydrogen Borrowing

Novel Synthetic Pathway Exploration

The quest for more efficient and versatile synthetic methods has led to the exploration of novel reaction pathways, including multi-component reactions and cascade processes.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. mdpi.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are being applied to construct complex molecular architectures. mdpi.com

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. acs.org20.210.105 These processes are highly atom- and step-economical. The synthesis of β-branched alcohols can be achieved through cascade reactions, for instance, by combining an enzymatic C=C bond reduction of an α,β-unsaturated ketone with a subsequent C=O bond reduction. acs.org Another example is the combination of a hydrogen borrowing process with other catalytic cycles, such as a dual-catalytic system that merges a ruthenium-catalyzed borrowing hydrogen reaction with a palladium-catalyzed arylation to produce β-aryl alcohols. acs.org Such cascade strategies hold considerable potential for the streamlined synthesis of complex targets like this compound.

Biomimetic and Enzymatic Synthesis Approaches

Biocatalysis, particularly the use of enzymes, is emerging as a powerful tool in organic synthesis. acs.org In the context of this compound, enzymatic reactions offer the potential for high selectivity under mild conditions. One notable approach involves the kinetic resolution of racemic mixtures using lipases. For instance, lipase-catalyzed kinetic resolution can be employed to separate racemic alcohols, a technique that could be adapted for the synthesis of specific enantiomers of this compound. This method's success hinges on optimizing parameters like enzyme loading, temperature, and the choice of acyl donor. The structural features of this compound, specifically the 3-methylphenyl substituent, may require tailored solvent systems such as toluene (B28343) or hexane (B92381) to ensure steric compatibility with the enzyme's active site.

Furthermore, the "borrowing hydrogen" methodology, which often utilizes metal catalysts, has been explored in biocatalytic systems. acs.org This process typically involves the enzymatic oxidation of a secondary alcohol to a ketone, followed by a second enzymatic step for reductive amination to produce an amine. acs.org While not a direct synthesis of this compound, this demonstrates the potential of multi-enzyme cascade reactions for complex molecular transformations.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on minimizing environmental impact by using safer solvents, reducing waste, and improving energy efficiency.

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. A significant advancement in green chemistry is the development of solvent-free and aqueous-phase reactions. For the synthesis of related compounds, such as 1,3,5-triarylbenzenes, solvent-free conditions using a solid acid catalyst have proven effective. rasayanjournal.co.in This approach not only eliminates the need for solvents but also simplifies product purification. rasayanjournal.co.in

Aqueous-phase reactions are also gaining traction. For example, the hydrogenation of phenyl-dihydropyran to produce 3-methyl-5-phenyl-pentanol has been successfully carried out in a 1% propionic acid aqueous solution. chemicalbook.com This method highlights the potential for using water as a benign solvent in the synthesis of this compound and its isomers.

The ability to reuse and regenerate catalysts is a cornerstone of green chemistry, as it reduces waste and lowers production costs. prepchem.comsmolecule.com In the synthesis of pyrazolone (B3327878) derivatives, a related heterocyclic system, FeCl3/SiO2 nanoparticles have been used as a highly effective and recyclable heterogeneous catalyst. growingscience.com The catalyst was successfully recycled multiple times without a significant loss of activity. growingscience.com Similarly, in the synthesis of 1,3,5-triarylbenzenes, a sulphated tin oxide (STO) catalyst was reused for four cycles with consistent efficiency. rasayanjournal.co.in These examples underscore the potential for developing robust, reusable catalytic systems for the synthesis of this compound.

Table 1: Catalyst Reusability in Related Syntheses

| Catalyst | Reaction | Number of Cycles | Final Yield/Activity |

|---|---|---|---|

| FeCl3/SiO2 NPs | Synthesis of pyrazolones | 5 | 82% |

| Sulphated Tin Oxide (STO) | Synthesis of 1,3,5-triarylbenzenes | 4 | No significant loss of efficiency |

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. prepchem.comsmolecule.comprimescholars.com Reactions with high atom economy generate minimal waste. Addition reactions, for instance, are inherently atom-economical as they incorporate all reactant atoms into the final product. primescholars.com

In contrast, substitution and elimination reactions often have poor atom economy due to the formation of byproducts. primescholars.com The "borrowing hydrogen" methodology is an excellent example of an atom-economical approach. acs.orgresearchgate.net In this process, an alcohol is temporarily oxidized to a carbonyl compound, which then reacts further, and the "borrowed" hydrogen is returned in the final reduction step, with water being the only byproduct. acs.orgresearchgate.net This strategy has been successfully applied to the synthesis of (±)-3-methyl-5-phenylpentanol. acs.orgnih.gov

Catalyst Reuse and Regeneration

Reaction Mechanism Elucidation and Kinetic Studies in Synthetic Routes

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. For instance, in the synthesis of 2-(3-Methylphenyl)-2-pentanol via a Grignard reaction, the mechanism involves the nucleophilic addition of the Grignard reagent to the ketone precursor. Kinetic studies can further refine this understanding by identifying rate-determining steps and the influence of various parameters. Optimization of this reaction has shown that conducting it at 0–5°C minimizes side reactions, and using THF as a solvent enhances reaction kinetics compared to diethyl ether.

In the context of the "borrowing hydrogen" strategy, the mechanism begins with the transition-metal mediated dehydrogenation of an alcohol to form a reactive carbonyl intermediate. acs.org This is followed by a series of transformations, and the catalytic cycle is completed by the reduction of an intermediate species by the metal hydride generated in the initial step. acs.org

Computational studies and control experiments are also valuable tools for elucidating reaction mechanisms. researchgate.net For example, detailed computational studies have been used to understand the mechanism of a cascade reaction involving an acceptorless-dehydrogenative coupling. researchgate.net Furthermore, the intramolecular Friedel–Crafts reaction of 2-methyl-5-phenyl-2-pentene with sulfuric acid has been identified as a key mechanistic pathway in the formation of cyclic products. stackexchange.com

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Phenylpentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, the connectivity and spatial relationships of the atoms in 2-Methyl-5-phenylpentanol can be unequivocally established.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. ubc.ca The spectrum of this compound exhibits distinct signals corresponding to each unique proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton.

The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The protons of the methylene (B1212753) group adjacent to the phenyl ring (C5-H₂) are expected around δ 2.6 ppm, appearing as a triplet. The protons on the carbon bearing the hydroxyl group (C1-H₂) would be observed as a doublet around δ 3.4-3.5 ppm. The methine proton at the C2 position (C2-H) would likely be a multiplet around δ 1.6-1.8 ppm. The methyl group protons at C2 (C2-CH₃) would present as a doublet around δ 0.9 ppm. The remaining methylene protons in the alkyl chain (C3-H₂ and C4-H₂) would produce overlapping multiplets in the δ 1.2-1.7 ppm region.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For instance, the triplet observed for the C5 protons arises from coupling to the two adjacent C4 protons. Similarly, the doublet for the C1 protons is due to coupling with the single C2 proton. Complex splitting patterns, such as a doublet of triplets or a triplet of doublets, can arise for the methylene and methine protons within the alkyl chain due to coupling with multiple, non-equivalent neighboring protons. uci.edu

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.1 - 7.3 | Multiplet | - |

| C5-H₂ | ~2.6 | Triplet | ~7.5 |

| C1-H₂ | 3.4 - 3.5 | Doublet | ~6.5 |

| C2-H | 1.6 - 1.8 | Multiplet | - |

| C2-CH₃ | ~0.9 | Doublet | ~6.8 |

| C3-H₂, C4-H₂ | 1.2 - 1.7 | Multiplets | - |

Carbon (¹³C) NMR and DEPT Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The aromatic carbons of the phenyl ring typically resonate between δ 125-142 ppm. The carbon attached to the hydroxyl group (C1) is expected around δ 68 ppm. The carbons of the alkyl chain (C2, C3, C4, and C5) will appear in the upfield region of the spectrum, generally between δ 20-40 ppm. The methyl carbon (C2-CH₃) will be the most upfield signal, typically below δ 20 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra. This technique is crucial for unambiguously assigning the signals of the alkyl chain in this compound.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| Phenyl C (quaternary) | ~142 | No signal |

| Phenyl CH | 125 - 129 | Positive |

| C1 (CH₂) | ~68 | Negative |

| C2 (CH) | ~35 | Positive |

| C5 (CH₂) | ~36 | Negative |

| C4 (CH₂) | ~30 | Negative |

| C3 (CH₂) | ~28 | Negative |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide correlational information that is vital for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the C1-H₂ protons and the C2-H proton, confirming their adjacency. It would also reveal the coupling network within the pentyl chain, showing correlations from C2-H to C3-H₂, C3-H₂ to C4-H₂, and C4-H₂ to C5-H₂.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. sdsu.eduyoutube.com For example, the proton signal at δ ~3.4-3.5 ppm would show a cross-peak with the carbon signal at δ ~68 ppm, confirming this as the C1-H₂ group. The HSQC spectrum is instrumental in assigning each proton and carbon pair.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comresearchgate.net This is particularly powerful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the C2-CH₃ protons to the C1, C2, and C3 carbons. Crucially, it would also show correlations from the C5-H₂ protons to the aromatic carbons, definitively linking the phenyl group to the pentyl chain.

The stereochemistry of this compound, which possesses a chiral center at C2, can also be investigated using advanced NMR techniques, although this often requires the use of chiral solvating agents or derivatization to distinguish between enantiomers. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. libretexts.org It is employed to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry for Characteristic Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. wikipedia.org The resulting mass spectrum is a fingerprint of the compound, with characteristic fragment ions that can be used for structural elucidation. For this compound (molecular weight 178.27 g/mol ), the molecular ion peak (M⁺) at m/z 178 would be observed.

Key fragmentation pathways would include:

Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 160.

Alpha-cleavage next to the oxygen atom, leading to the loss of a CH₂OH radical and the formation of a stable secondary carbocation at m/z 147.

Benzylic cleavage , where the bond between C4 and C5 breaks, leading to the formation of a tropylium (B1234903) ion at m/z 91, which is a very common and stable fragment for compounds containing a benzyl (B1604629) group. Another significant fragment would be at m/z 105, corresponding to the C₈H₉⁺ ion, also arising from cleavage within the side chain.

McLafferty rearrangement is also possible, which would involve the transfer of a gamma-hydrogen to the oxygen atom followed by cleavage, though this may be less prominent than other pathways.

Table 3: Characteristic Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |

| 160 | [C₁₂H₁₆]⁺ | M⁺ - H₂O |

| 147 | [C₁₁H₁₅]⁺ | M⁺ - •CH₂OH |

| 105 | [C₈H₉]⁺ | Cleavage of C3-C4 bond |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. acs.orgrsc.org This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be able to confirm the molecular formula as C₁₂H₁₈O by measuring the exact mass of the molecular ion and comparing it to the calculated theoretical mass. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol and aromatic components. The presence of a hydroxyl (-OH) group is typically indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would appear as a strong band between 1000 and 1075 cm⁻¹.

The aromatic phenyl ring gives rise to several distinct signals. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Overtone and combination bands, which are characteristic of benzene (B151609) ring substitution patterns, can appear in the 1660-2000 cm⁻¹ region. Furthermore, C=C stretching vibrations within the aromatic ring produce absorptions of variable intensity in the 1450-1600 cm⁻¹ range. libretexts.org The aliphatic C-H bonds of the pentyl chain would show strong stretching absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |

| Alcohol C-O | Stretching | 1000 - 1075 | Strong |

Expected ranges are based on standard IR correlation tables. libretexts.org

Chiral Analysis for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers. The assessment of enantiomeric purity is crucial in many applications and is typically achieved using chiral chromatography techniques.

Chiral Gas Chromatography (GC) is a powerful method for the separation of volatile enantiomers. unito.it The separation is accomplished using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers. For alcohols like this compound, cyclodextrin-based CSPs are highly effective. gcms.cz

Specifically, derivatized β-cyclodextrin columns, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, have shown good results for separating chiral alcohols. mdpi.com The enantiomers of this compound could be resolved on such a column, likely without prior derivatization. The GC oven temperature program is a critical parameter that can be optimized to achieve baseline separation. gcms.cz

Table 3: Hypothetical Method for Chiral GC Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Chiral capillary column (e.g., 30 m x 0.25 mm ID) |

| Stationary Phase | Derivatized β-cyclodextrin (e.g., CYCLOSIL-B or similar) mdpi.com |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Start at 120 °C, ramp at 2 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

These conditions are illustrative and would require optimization for this specific analyte.

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for enantiomeric separation and is suitable for both analytical and preparative scale work. csfarmacie.czresearchgate.net The separation relies on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. bgb-analytik.com

For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are excellent candidates. csfarmacie.cz These separations are typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol). bgb-analytik.comsigmaaldrich.com The choice of mobile phase composition and flow rate can be adjusted to optimize the resolution between the enantiomers. sigmaaldrich.com

Table 4: Hypothetical Method for Chiral HPLC Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based chiral column (e.g., cellulose or amylose-based CSP) |

| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Hexane (B92381) / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detector | UV (e.g., at 254 nm) |

These conditions are illustrative and require optimization. csfarmacie.czbgb-analytik.comsigmaaldrich.com

Chiral Gas Chromatography (GC)

X-ray Crystallography of Derivatives for Absolute Stereochemical Determination (if applicable)

While X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, it requires a well-ordered single crystal. Non-crystalline or amorphous substances are not suitable for this technique. google.com this compound, being a liquid at room temperature, cannot be directly analyzed by single-crystal X-ray diffraction.

To determine its absolute stereochemistry, a common strategy is to convert the enantiomers into solid, crystalline derivatives. mdpi.com This can be achieved by reacting the alcohol with a chiral resolving agent of known absolute configuration, such as a chiral carboxylic acid (e.g., camphorsultam dichlorophthalic acid or MαNP acid), to form diastereomeric esters. mdpi.com These diastereomers can then be separated by chromatography, and subsequent crystallization of the individual diastereomers can yield crystals suitable for X-ray analysis. The determination of the crystal structure of one of the diastereomers allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral center in the original alcohol. This approach has been successfully applied to determine the stereochemistry of various other compounds. acs.orgacs.org

Chemical Reactivity and Functional Group Transformations of 2 Methyl 5 Phenylpentanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is the most reactive site on the molecule under many conditions, participating in esterification, etherification, oxidation, and substitution reactions. ontosight.ai

2-Methyl-5-phenylpentanol readily undergoes esterification with carboxylic acids or their derivatives, such as acid anhydrides, to form esters. smolecule.com This reaction is significant in the fragrance industry, as the resulting esters often possess unique aromatic properties. google.comgoogle.com The esterification can also serve as a method to protect the hydroxyl group during reactions targeting the phenyl ring. google.com For instance, reaction with acetic anhydride (B1165640) yields the corresponding acetate (B1210297) ester. google.comgoogle.com

Transesterification is another pathway where an existing ester of the alcohol can be converted to another by reaction with a different alcohol in the presence of a base, such as sodium methoxide. google.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Heat to 100°C at 200 mbar | 2-Methyl-5-phenylpentyl acetate | google.com |

| Phenylpentanol | Acetic Anhydride | 80-120°C, reduced pressure | Phenylpentyl acetate | google.com |

As a primary alcohol, the hydroxyl group of this compound can be oxidized. cymitquimica.com Depending on the oxidizing agent and reaction conditions, the product can be the corresponding aldehyde (2-methyl-5-phenylpentanal) or the carboxylic acid (2-methyl-5-phenylpentanoic acid). Milder oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.

A related transformation is acceptorless dehydrogenation, a green chemistry approach that converts alcohols to carbonyl compounds, releasing hydrogen gas as the only byproduct. researchgate.net This process is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. researchgate.netacs.org The general mechanism involves the initial coordination of the alcohol to the metal center, followed by β-hydride elimination to form a metal-hydride species and the aldehyde product. researchgate.net

The hydroxyl group of this compound can be transformed into a better leaving group, facilitating nucleophilic substitution reactions. ontosight.ai For example, protonation of the hydroxyl group by a strong acid allows it to leave as a water molecule upon attack by a nucleophile. A common transformation is the conversion of the primary alcohol to an alkyl halide using hydrogen halides (e.g., HBr, HCl). This SN2 reaction involves the protonated alcohol being displaced by the halide ion to form 2-methyl-5-phenylpentyl halide.

Oxidation and Dehydrogenation Chemistry

Transformations of the Phenyl Moiety

The phenyl ring of this compound can also undergo chemical transformations, most notably electrophilic substitution and hydrogenation.

The phenyl ring is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The alkyl substituent on the ring is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org To prevent unwanted side reactions at the hydroxyl group, it is often protected prior to carrying out electrophilic substitution. google.com A common strategy is to convert the alcohol to its acetate ester, perform the substitution, and then hydrolyze the ester to regenerate the alcohol. google.com

Friedel-Crafts alkylation is one such reaction that has been applied to related phenylpentanol structures. google.com

Table 2: Aromatic Electrophilic Substitution Strategy

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Protection (Esterification) | Acetic Anhydride, 90-110°C | Phenylpentyl acetate | Protect the hydroxyl group | google.com |

| 2 | Aromatic Substitution (Friedel-Crafts Alkylation) | Alkylating agent, Lewis acid catalyst | Alkylphenylpentyl acetate | Functionalize the phenyl ring | google.com |

| 3 | Deprotection (Transesterification/Hydrolysis) | Alcohol (e.g., methanol), base catalyst | Alkylphenylpentanol | Regenerate the hydroxyl group | google.com |

The aromatic phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation. google.com This transformation requires a catalyst, typically a transition metal such as Raney nickel, palladium, or rhodium, and is often carried out under elevated hydrogen pressure and temperature. google.comquickcompany.in For example, the hydrogenation of 2-ethyl-5-phenyl-penta-2,4-dien-1-one to 2-ethyl-5-phenyl-pentanol using Raney nickel at 10 bar of hydrogen pressure and 100°C demonstrates conditions that can be adapted for the saturation of the phenyl ring in this compound. google.com This would yield 2-methyl-5-cyclohexylpentanol, a compound with different physical and chemical properties due to the absence of the aromatic system.

Aromatic Electrophilic Substitution Investigations

Carbon-Carbon Bond Formation and Cleavage Reactions

The construction and deconstruction of carbon-carbon bonds are fundamental operations in organic synthesis. For derivatives and isomers of this compound, "hydrogen borrowing" catalysis has emerged as a powerful method for C-C bond formation. acs.orgnih.gov This strategy is notable for its atom economy, as it typically avoids the use of harsh reagents and generates water as the primary byproduct. acs.org

A prominent example is the synthesis of the constitutional isomer, (±)-3-methyl-5-phenylpentanol, which illustrates the principles applicable to this class of compounds. acs.orgnih.gov The process involves an iridium-catalyzed hydrogen borrowing reaction that couples a secondary alcohol with a ketone. acs.orgacs.org In this catalytic cycle, the catalyst temporarily abstracts hydrogen from an alcohol to generate a carbonyl compound in situ. This intermediate then undergoes a C-C bond-forming reaction, and the catalyst subsequently returns the hydrogen to complete the cycle. acs.org This methodology is particularly effective for creating β-branched carbonyl compounds from the reaction of ketones with secondary alcohols. acs.orgnih.govx-mol.com

Retro-Friedel-Crafts Reactions for Product Derivatization

A particularly innovative aspect of the synthetic strategy involving hydrogen borrowing is the subsequent use of a retro-Friedel-Crafts reaction to cleave a specially chosen protecting group, allowing for product derivatization. acs.orgnih.govox.ac.uk This is often achieved by employing a pentamethylphenyl (Ph* or Me₅C₆) ketone as one of the initial reactants. acs.orgresearchgate.net The steric bulk of the Ph* group is instrumental in guiding the initial C-C bond formation and imparting crystallinity, which can aid in purification and structural analysis. researchgate.net

Once the desired carbon skeleton is assembled, the Ph* group can be readily cleaved under acidic conditions or with reagents like bromine. acs.orgresearchgate.net This cleavage generates an acylium ion intermediate that can be trapped by a variety of nucleophiles. This powerful feature allows the β-branched product to be straightforwardly converted into corresponding esters or amides. acs.orgnih.govacs.orgox.ac.uk In a documented synthesis of (±)-3-methyl-5-phenylpentanol, the Ph*-containing intermediate was treated with bromine, and the resulting acid bromide was reduced in a one-pot process using Diisobutylaluminium hydride (DIBAL-H) to furnish the final alcohol product in good yield. acs.org

Table 1: Key Reaction Steps in the Synthesis of (±)-3-methyl-5-phenylpentanol This interactive table summarizes the reaction sequence, highlighting the hydrogen borrowing and retro-Friedel-Crafts steps.

| Step | Reaction Type | Key Reagents | Function | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Hydrogen Borrowing | Secondary alcohol, Ph* ketone, [CpIrCl₂]₂ catalyst | C-C bond formation | β-branched carbonyl product with Ph group | acs.orgnih.gov |

| 2 | Retro-Friedel-Crafts | Bromine (Br₂) | Cleavage of Ph* group | Acyl bromide intermediate | acs.org |

Regioselectivity and Stereoselectivity in Chemical Transformations

Control over regioselectivity and stereoselectivity is crucial for the efficient synthesis of specific molecular targets. The chemical transformations involving this compound and its isomers exhibit notable levels of control.

Regioselectivity: The hydrogen borrowing catalysis method demonstrates high regioselectivity by consistently producing β-branched carbonyl products. acs.orgnih.gov The reaction selectively forms a new carbon-carbon bond at the α-position of the ketone and the carbon bearing the hydroxyl group of the secondary alcohol, resulting in a product with a branch at the β-position relative to the original ketone's carbonyl.

Stereoselectivity: These reactions also show significant stereocontrol. The hydrogen borrowing process is characterized by substrate-induced diastereoselectivity. acs.orgnih.govacs.orgox.ac.uk In an intramolecular variant of the reaction designed to form a five-membered ring, the desired cyclopentane (B165970) product was obtained with a high diastereomeric ratio (d.r. > 95:5) of the trans-1,2-diastereomer. acs.org While the synthesis of (±)-3-methyl-5-phenylpentanol yields a racemic mixture, related research has shown that enantioconvergent alkylation is possible. acs.orgresearchgate.net By using a chiral catalyst, it is possible to control the facial selectivity of hydride delivery to the enone intermediate, opening a pathway to enantioenriched products. researchgate.net

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The reactivity profile of this compound and its isomers makes them valuable and versatile synthetic building blocks. ontosight.aicymitquimica.com Their utility extends beyond being simple final products, positioning them as key intermediates in the construction of more complex molecular architectures. smolecule.com

A primary application for this class of aryl alkyl alcohols is in the fragrance industry. acs.org For example, 3-methyl-5-phenylpentanol is a known fragrance compound marketed under names like Phenoxanol®. acs.orgdoingsts.com The synthetic routes developed for these compounds underscore their importance as targets in industrial and research chemistry.

The true versatility of these compounds as building blocks is showcased by the strategic use of the retro-Friedel-Crafts reaction. ox.ac.ukresearchgate.net The ability to form a robust carbon skeleton via hydrogen borrowing and then cleave a temporary directing group to reveal a reactive functional handle is a powerful synthetic tool. This two-stage process effectively transforms the initial alcohol into a precursor for a wide range of other molecules, including esters, amides, and other complex derivatives, by simply changing the nucleophile used to trap the acylium ion intermediate. acs.orgnih.govresearchgate.net This adaptability makes this compound and related structures foundational components for creating diverse and functionally rich molecules.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Other Names / Formula | Role in Article |

|---|---|---|

| This compound | Rosaphen; C₁₂H₁₈O | Primary subject of the article |

| 3-Methyl-5-phenylpentanol | Phenoxanol®; C₁₂H₁₈O | Isomer used as a key synthetic example |

| Pentamethylphenyl ketone | PhCOMe | Reactant in hydrogen borrowing catalysis |

| Bromine | Br₂ | Reagent for retro-Friedel-Crafts reaction |

| Diisobutylaluminium hydride | DIBAL-H | Reducing agent |

Computational and Theoretical Chemistry Studies of 2 Methyl 5 Phenylpentanol

Molecular Modeling and Conformational Analysis

Molecular modeling focuses on the three-dimensional structure of molecules. For a flexible molecule like 2-Methyl-5-phenylpentanol, which contains a rotatable alkyl chain, a chiral center, and a phenyl group, it can exist in numerous spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements, which are the ones the molecule is most likely to adopt.

The first step in analyzing the molecule's structure is to perform a conformational search coupled with energy minimization. A conformational search systematically or randomly rotates the molecule's flexible bonds to generate a wide range of possible 3D structures. Each of these structures is then subjected to energy minimization, a computational process that adjusts the bond lengths, bond angles, and dihedral angles to find the most stable arrangement for that particular conformation—its local energy minimum.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C1-C2-C3-C4 (°) | Dihedral Angle C2-C3-C4-C5 (°) | Dihedral Angle C4-C5-C(Aryl)-C(Aryl) (°) |

|---|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -178.5 | 179.1 | 85.2 |

| 2 | 0.65 | -179.0 | 65.3 | 88.4 |

| 3 | 1.21 | 68.7 | 177.9 | -91.3 |

The stability of each conformation is governed by a combination of steric and electronic effects.

Steric Effects: These arise from the spatial repulsion between atoms. In this compound, the bulky phenyl group and the methyl group at the C2 position create significant steric hindrance. The molecule will tend to fold in ways that keep these large groups far apart from each other and from the hydroxyl group to minimize repulsion. For example, conformations where the alkyl chain is extended are often more stable than highly folded ones.

Electronic Effects: These involve the interactions between electron clouds. The polar hydroxyl (-OH) group can form intramolecular hydrogen bonds with the electron-rich pi (π) system of the phenyl ring in certain folded conformations. While this interaction might be stabilizing, it often competes with the destabilizing steric clashes that a folded structure would introduce. Computational models weigh these competing factors to determine the most favorable conformation. Studies on other aromatic alcohols have demonstrated the importance of such interactions in determining molecular structure and reactivity. nih.govsci-hub.se

Energy Minimization and Conformational Searching

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

For a more accurate description of the molecule, quantum chemical methods like Density Functional Theory (DFT) are employed. DFT calculations provide detailed information about the electronic structure, which is fundamental to understanding bonding, reactivity, and spectroscopic properties. These calculations are often used to refine the geometries obtained from initial molecular modeling. nih.gov

DFT calculations can determine the precise optimal geometry of this compound by finding the arrangement of atoms that corresponds to the lowest electronic energy. This provides highly accurate data on bond lengths, bond angles, and charge distribution. For instance, the analysis can reveal how the electron-withdrawing character of the hydroxyl group and the aromatic nature of the phenyl ring influence the lengths of adjacent bonds and the partial charges on nearby atoms. This level of detail is essential for predicting the molecule's chemical behavior.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-O | 1.43 Å |

| Bond Length | C(Aryl)-C(Aryl) | 1.39 Å (average) |

| Bond Length | C2-C(Methyl) | 1.54 Å |

| Bond Angle | C1-C2-O | 109.1° |

| Bond Angle | C4-C5-C(Aryl) | 112.5° |

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps predict a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the location of the most loosely held electrons. A region of the molecule with a high HOMO density is likely to act as an electron donor (a nucleophile). For this compound, the HOMO is expected to have significant contributions from the oxygen atom's lone pairs and the phenyl ring's π-system.

LUMO: This is the lowest-energy orbital that can accept electrons. A region with high LUMO density is a likely site for electron acceptance (an electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive. DFT studies on related aromatic alcohols utilize FMO analysis to understand their reaction mechanisms and stability. rsc.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | 0.95 |

| HOMO-LUMO Gap | 7.80 |

Electronic Structure and Bonding Analysis

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. This is particularly useful for confirming the structure of a synthesized compound or for identifying unknown substances. By calculating the magnetic shielding around each nucleus in the presence of a simulated magnetic field (often using the Gauge-Independent Atomic Orbital, or GIAO, method), one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts.

These predicted shifts can then be compared to experimental NMR data. A strong correlation between the calculated and observed spectra provides powerful evidence for the proposed molecular structure and its dominant conformation in solution. This is invaluable for a molecule like this compound, where the presence of a chiral center and multiple similar CH₂ groups in the alkyl chain can make spectral assignment complex.

| Proton Group | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

|---|---|---|

| Phenyl-H | 7.15 - 7.30 | 7.18 - 7.33 |

| CH₂-OH | 3.51 | 3.55 |

| CH₂-Ph | 2.62 | 2.65 |

| CH-CH₃ | 1.75 | 1.78 |

| CH₃ | 0.92 | 0.94 |

Reaction Pathway Modeling and Transition State Analysis for Synthetic Optimization

The synthesis of this compound can be achieved through various routes, with catalytic methods such as the Guerbet reaction or borrowing hydrogen catalysis being of significant interest due to their atom economy and environmental considerations. acs.orgconicet.gov.ar Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to model the reaction pathways of these complex catalytic cycles, enabling the optimization of synthetic strategies. researchgate.net

Dehydrogenation: The catalyst facilitates the dehydrogenation of both the primary and secondary alcohols to their corresponding aldehyde and ketone.

Condensation: A base-mediated aldol-type condensation occurs between the generated aldehyde and ketone to form an α,β-unsaturated carbonyl intermediate.

Hydrogenation: The catalyst, which had stored the hydrogen from the initial dehydrogenation step, then hydrogenates the α,β-unsaturated intermediate to yield the final alcohol product.

DFT calculations on similar iridium-catalyzed systems have elucidated the energetics of these steps. researchgate.netcore.ac.uk The dehydrogenation of the alcohol to an aldehyde and the subsequent hydrogenation of the unsaturated intermediate are key steps where the catalyst plays a crucial role. rsc.org Mechanistic studies on iridium-catalyzed N-alkylation of amines with alcohols, a related borrowing hydrogen process, have shown that the entire catalytic cycle can occur with all intermediates bound to the iridium catalyst. scispace.com

Transition State Analysis:

Transition state theory is fundamental to understanding the kinetics of a reaction. Computational modeling allows for the localization and characterization of transition states for each elementary step in the catalytic cycle. For iridium-catalyzed hydrogen transfer reactions, DFT calculations can determine the geometries and energies of the transition states. For example, in the dehydrogenation of an alcohol, the transition state involves the transfer of a hydride from the alcohol to the metal center. scispace.com The calculated energy barrier for this step provides a measure of its rate.

A plausible reaction pathway for the iridium-catalyzed synthesis of a β-alkylated alcohol, analogous to this compound, is depicted below with hypothetical relative free energies to illustrate the process. These values are representative of findings from DFT studies on similar catalytic systems. nih.gov

| Step | Reaction | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1 | Catalyst Activation | Ir(I)-complex | 0.0 |

| 2 | Alcohol Dehydrogenation | Transition State 1 (TS1) | +18.5 |

| 3 | Aldehyde/Ketone Formation | Ir-H + Carbonyls | +5.2 |

| 4 | Aldol (B89426) Condensation | Transition State 2 (TS2) | +25.0 |

| 5 | α,β-Unsaturated Ketone | Product of Condensation | +10.8 |

| 6 | Hydrogenation | Transition State 3 (TS3) | +15.7 |

| 7 | Product Formation | Final Alcohol + Catalyst | -12.3 |

This table is illustrative and based on computational studies of analogous iridium-catalyzed β-alkylation reactions. The energy values are not specific to the synthesis of this compound but represent a typical profile for such a reaction.

By analyzing the energy profile of the entire catalytic cycle, the rate-determining step can be identified. core.ac.uk In many iridium-catalyzed borrowing hydrogen reactions, the initial dehydrogenation of the alcohol or the subsequent condensation step is found to have the highest energy barrier. scispace.comnih.gov This information is critical for synthetic optimization. For instance, if the dehydrogenation is rate-limiting, a catalyst with a higher affinity for the alcohol substrate or a ligand that facilitates hydride abstraction could be designed. If the aldol condensation is the bottleneck, modification of the base or solvent could be explored to lower the transition state energy.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological/toxicological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules, encoded as numerical descriptors, with their physicochemical properties. mdpi.commdpi.com These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources. optibrium.com For this compound, QSPR can be employed to predict a range of non-biological properties such as boiling point, vapor pressure, and solubility.

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For predicting the boiling point of this compound, a dataset of various alcohols, including aromatic and branched alcohols, would be used. nih.gov